2-(3-Bromo-4-methoxyphenyl)acetamide
Overview
Description
2-(3-Bromo-4-methoxyphenyl)acetamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an acetamide group attached to a benzene ring. This compound is typically a white or light yellow crystalline powder with a distinct aromatic odor. It is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methoxybenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating and stirring to ensure complete conversion.
Another method involves the use of 3-bromo-4-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield the desired acetamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Industrial processes often employ automated systems to control reaction parameters, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., copper(I) iodide).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 2-(3-azido-4-methoxyphenyl)acetamide or 2-(3-thiocyanato-4-methoxyphenyl)acetamide.
Oxidation: Formation of 2-(3-bromo-4-hydroxyphenyl)acetamide or 2-(3-bromo-4-formylphenyl)acetamide.
Reduction: Formation of 2-(3-bromo-4-methoxyphenyl)ethylamine.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity for certain targets, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-Bromo-4-methoxyacetophenone: Contains a carbonyl group instead of the acetamide group, leading to distinct chemical behavior.
2-(3-Bromo-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)acetamide is unique due to the combination of its bromine atom, methoxy group, and acetamide functionality. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its analogs. The presence of the bromine atom, in particular, enhances its electrophilic character, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMGNVLPKMYKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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